molecular formula C9H10N2O2 B3051196 1-(4-Nitrophenyl)azetidine CAS No. 31947-44-1

1-(4-Nitrophenyl)azetidine

Cat. No. B3051196
CAS RN: 31947-44-1
M. Wt: 178.19 g/mol
InChI Key: VMHKWGVWFFLAGN-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)azetidine is a chemical substance that is part of the azetidine family . Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of azetidines, including 1-(4-Nitrophenyl)azetidine, has seen significant advances recently . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Molecular Structure Analysis

Azetidines have a fascinating four-membered nitrogen-containing heterocycle structure . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines are driven by the ring strain of approximately 25.4 kcal/mol . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines .

Scientific Research Applications

Antioxidant Activity

1-(4-Nitrophenyl)azetidine derivatives have been evaluated for their antioxidant properties. A study highlighted the antioxidant activity of 4-Oxo-Azetidine derivatives, synthesized from Schiff bases, using nitric oxide and superoxide radical scavenging methods. Interestingly, derivatives with chlorine substituents showed maximum activity, while those with ortho nitro groups on the benzene ring exhibited the least activity (Madhavi & Rani, 2014).

Synthesis of Chiral Derivatives

Research on chiral bicyclic azetidine derivatives has been conducted. A study described converting (2S)-N-Benzoyl-2-azetidinecarboxylic acid into various derivatives of (5R)-1-azabicycloheptane through lactamization, aldol reaction, and reduction. The structures of three stereoisomers were determined using X-ray crystallography (Barrett et al., 2002).

Antibacterial and Antifungal Activities

Azetidine derivatives have shown promise in antibacterial and antifungal applications. For instance, a study synthesized N-[3-(2-amino-5-nitrothiazolyl)-propyl]-4-(substitutedphenyl)-3-chloro-2- oxo-1-azetidine-carboxamide compounds, which were screened for antibacterial, antifungal, and antitubercular activities. Some compounds in this series exhibited significant activities (Samadhiya, Sharma, & Srivastava, 2013).

Nonlinear Optical Materials

Azetidine derivatives have been explored as nonlinear optical materials. A study on hyperbranched polymers synthesized via ring-opening addition reaction of azetidine-2,4-dione showed potential for use as nonlinear optical materials. The polymers exhibited good solubility and promising optical properties (Chang et al., 2007).

Synthesis of Novel Compounds with Medicinal Importance

Research has been conducted on synthesizing azetidinone derivatives for their potential medicinal importance. For example, Schiff's bases and 2-azetidinones of isonocotinyl hydrazone were synthesized and evaluated for antidepressant and nootropic activities, indicating the potential of the 2-azetidinone skeleton as a CNS active agent (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Dopamine Antagonist Properties

Azetidine derivatives have been evaluated for their potency as dopaminergic antagonists. A study involving derivatives substituted in the 3-position with an amide moiety showed promising results as dopamine D2 and D4 receptor antagonists (Metkar, Bhatia, & Desai, 2013).

Synthesis of Azetidin-3-ones

The synthesis of azetidin-3-ones, a structurally important azetidine derivative, has been explored. These compounds, not found in nature, serve as versatile substrates for the synthesis of functionalized azetidines, indicating their importance in synthetic chemistry (Ye, He, & Zhang, 2011).

Anticancer Potential

1-(4-Nitrophenyl)azetidine derivatives have been investigated for their anticancer potential. A study on thiourea-azetidine hybrids showed significant antiproliferative activities against various human cancer cell lines, making them promising candidates for anticancer agents (Parmar et al., 2021).

Mechanism of Action

The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This stability allows for unique reactivity that can be triggered under appropriate reaction conditions .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Future research will likely continue to explore the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

1-(4-nitrophenyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-11(13)9-4-2-8(3-5-9)10-6-1-7-10/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHKWGVWFFLAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343711
Record name 1-(4-Nitrophenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)azetidine

CAS RN

31947-44-1
Record name 1-(4-Nitrophenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Fluoro-4-nitrobenzene (5.0 g, 35.5 mmol) was added to a suspension of azetidine.HCl (3.98 g, 42.55 mmol) and K2CO3 (7.34 g, 53.19 mmol) in EtOH (100 mL) at r.t., and the reaction was stirred at 40° C. overnight. The reaction mixture was filtered and concentrated. The residue was purified by silica gel chromatography (PE:EtOAc=10:1) to give compound 700 mg (11%) of the title compound as a yellow solid. [M+H] Calc'd for C9H10N2O2, 180. Found, 180.
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11%

Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

The title compound was prepared from 4-fluoronitrobenzene and azetidine hydrochloride according to Method AE and was isolated as a yellow solid (69%) after trituration in water, and then in Et2O, δH (DMSO-d6) 8.10-7.99 (2H, m), 6.48-6.35 (2H, m), 4.04 (4H, t, J 7.5 Hz), 2.47-2.31 (2H, m). LCMS (ES+) 178.9 (M+H)+, RT 2.71 minutes (Method 3).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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